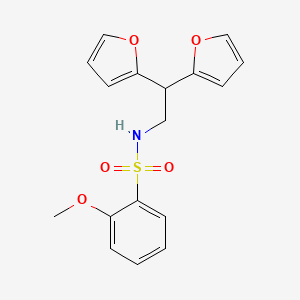

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by the presence of furan rings, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2,2-di(furan-2-yl)ethanol with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a methoxy group and a sulfonamide moiety, which contribute to its biological activity. The furan rings enhance its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds that share structural similarities with N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide. For example, benzo[b]furan derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and hepatoblastoma (HepG2) cells . The mechanism often involves the inhibition of key signaling pathways that promote tumor growth and survival.

Antibacterial and Antifungal Activities

Compounds containing sulfonamide groups have demonstrated efficacy against a range of bacterial and fungal pathogens. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis . This mechanism underlies the antibacterial properties observed in related compounds.

Cardiovascular Applications

Research indicates that sulfonamide derivatives can be beneficial in treating cardiovascular disorders by modulating vascular tone and reducing hypertension. They may act as vasodilators or improve endothelial function, thereby addressing conditions like renal ischemia and hypertension .

Synthesis and Evaluation of Anticancer Activity

A series of studies synthesized derivatives of this compound and evaluated their anticancer activity through in vitro assays. Notably, compounds with specific substitutions on the furan rings exhibited enhanced potency against cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

Antibacterial Efficacy Testing

In a controlled study, the antibacterial effects of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives maintained significant inhibitory effects comparable to established antibiotics, highlighting their potential as new therapeutic agents in combating resistant bacterial strains .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonamide and furan moieties. These interactions can lead to inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide

- N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide stands out due to the presence of both furan rings and a methoxybenzenesulfonamide group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a 2-methoxybenzene moiety and two furan rings. This unique structure contributes to its diverse biological effects. The sulfonamide group is known for its ability to interact with various biological targets, while the furan rings can participate in redox reactions and other biochemical pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with enzymes and receptors through its sulfonamide and furan moieties. These interactions may lead to the inhibition or activation of specific biochemical pathways, resulting in observed biological effects such as:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, contributing to its exploration as an antimicrobial agent.

- Anticancer Activity : Research indicates that it may inhibit cancer cell growth by inducing apoptosis and disrupting cellular processes such as tubulin polymerization .

Anticancer Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For example:

- Cell Line Testing : In vitro studies showed IC50 values ranging from 0.3 to 27 nM against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). These compounds induced G2/M phase arrest in treated cells, leading to apoptosis .

- Mechanisms of Action : The compound's ability to bind to the colchicine site on tubulin has been highlighted as a key mechanism for its anticancer effects. This binding disrupts microtubule dynamics essential for cell division .

Antimicrobial Studies

The antimicrobial properties of this compound have been investigated against various pathogens:

- Inhibition Studies : Preliminary studies suggest that the compound exhibits significant inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the effect of this compound on human breast cancer cells (MDA-MB-231). The results indicated that treatment with this compound led to a substantial decrease in cell viability, with an IC50 value of approximately 10 nM.

- Flow cytometry analysis revealed that treated cells exhibited increased levels of reactive oxygen species (ROS) and mitochondrial membrane depolarization, indicative of apoptosis induction .

-

Study on Antimicrobial Activity :

- A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, suggesting potent antimicrobial properties worthy of further exploration.

Data Tables

| Biological Activity | IC50 Values (nM) | Target Cell Lines |

|---|---|---|

| Anticancer | 0.3 - 27 | MDA-MB-231, HeLa |

| Antimicrobial | 15 | Staphylococcus aureus, E. coli |

| Mechanism | Effect Observed |

|---|---|

| Tubulin Binding | Disruption of microtubule dynamics |

| Apoptosis Induction | Increased ROS production |

| Cell Cycle Arrest | G2/M phase arrest |

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-21-16-6-2-3-9-17(16)24(19,20)18-12-13(14-7-4-10-22-14)15-8-5-11-23-15/h2-11,13,18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTMQCXBJQGISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.